molecular formula C8H12 B148878 (3E,5Z)-octa-1,3,5-triene CAS No. 33580-05-1

(3E,5Z)-octa-1,3,5-triene

Cat. No. B148878
CAS RN: 33580-05-1
M. Wt: 108.18 g/mol
InChI Key: HOXGZVUCAYFWGR-YMBWGVAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5Z)-octa-1,3,5-triene is an organic compound that belongs to the class of polyenes. It is a conjugated hydrocarbon that has eight carbon atoms and four double bonds. This compound is of interest to researchers due to its unique properties and potential applications in various fields.

Scientific Research Applications

1. Ring-Closure Processes

A study by Andrés et al. (2012) examined the ring-closure process of (3Z,5Z)-octa-1,3,5,7-tetraene to (1Z,3Z,5Z)-cycloocta-1,3,5-triene. They employed electron localization function (ELF) and catastrophe theory (CT) to analyze the energy profile and bond formation/breaking processes during the reaction. This work provides insights into the nature of bond transformations in such molecular rearrangements, which is critical in understanding the chemical properties of (3E,5Z)-octa-1,3,5-triene and its derivatives (J. Andrés, S. Berski, L. Domingo, P. González-Navarrete, 2012).

2. Rearrangement Mechanisms

Doering and Roth (1963) explored a structurally degenerate Cope rearrangement of bicyclo[5.1.0]octa-2,5-diene, leading to the formation of cycloocta-1,3,5-triene. Their findings shed light on the dynamic molecular rearrangements that (3E,5Z)-octa-1,3,5-triene can undergo, contributing to the understanding of its reactivity and potential applications in synthetic chemistry (W. Doering, W. Roth, 1963).

3. Photoisomerizations and Stereochemistry

The work by Courtot and Salaün (1976) on the photoisomerization of 5-Phenylhepta-1,3Z,5E-triene to various triene forms, including (3E,5Z)-triene, highlights the impact of light and excited states on the stereochemistry of these molecules. Such studies are pivotal in understanding the light-induced reactions of (3E,5Z)-octa-1,3,5-triene, essential for its potential applications in photochemistry and material science (Pierre Courtot, Jean Yves Salaün, 1976).

properties

CAS RN

33580-05-1

Product Name

(3E,5Z)-octa-1,3,5-triene

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

(3E,5Z)-octa-1,3,5-triene

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6-

InChI Key

HOXGZVUCAYFWGR-YMBWGVAGSA-N

Isomeric SMILES

CC/C=C\C=C\C=C

SMILES

CCC=CC=CC=C

Canonical SMILES

CCC=CC=CC=C

Purity

90% min.

synonyms

1,3E,5Z-Octatriene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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